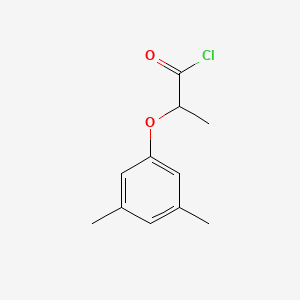

2-(3,5-Dimethylphenoxy)propanoyl chloride

Description

Chemical Identity and Structural Characterization of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

Systematic Nomenclature and Molecular Formula

The compound this compound presents a complex nomenclature system that requires careful consideration of substitution patterns and functional group priorities. The systematic naming follows International Union of Pure and Applied Chemistry guidelines while accommodating the specific structural features of this phenoxy-substituted acyl chloride derivative. The molecular composition and structural identity of this compound have been established through multiple chemical databases and analytical characterizations, providing a comprehensive foundation for understanding its chemical properties and reactivity patterns.

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which clearly identifies the structural components and their relative positions. The naming convention follows the established priority rules where the acyl chloride functional group takes precedence as the principal functional group, with the propanoyl chain serving as the primary carbon backbone. The phenoxy substituent at the 2-position of the propanoyl chain contains two methyl groups at the 3 and 5 positions of the benzene ring, which are explicitly designated in the systematic name to distinguish this compound from other dimethylphenoxy isomers.

The molecular formula is established as C₁₁H₁₃ClO₂ with a molecular weight of 212.67 grams per mole. This composition reflects the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms, which corresponds precisely to the expected structure based on the systematic nomenclature. The Chemical Abstracts Service registry number 81866-01-5 provides a unique identifier for this specific compound, distinguishing it from closely related structural analogs.

Alternative Nomenclature in Patent Literature

Patent literature often employs alternative naming conventions that may emphasize different structural features or use simplified nomenclature systems for clarity in intellectual property documentation. The compound appears in various patent documents with nomenclature variations that reflect different approaches to describing the same molecular structure. These alternative names may focus on the ester-like characteristics of the phenoxy linkage or emphasize the acyl chloride functionality depending on the specific context of the patent application.

In commercial chemical databases and supplier catalogs, the compound may be listed under trade names or simplified descriptors that facilitate identification for procurement purposes. The Matrix Scientific catalog designation demonstrates how commercial suppliers adapt nomenclature for practical applications while maintaining chemical accuracy. These variations in nomenclature do not alter the fundamental chemical identity but reflect the diverse contexts in which this compound is referenced across different sectors of the chemical industry.

Molecular Architecture

The molecular architecture of this compound encompasses several critical structural features that determine its chemical behavior and reactivity patterns. The compound consists of three primary structural domains: the reactive acyl chloride functional group, the propanoyl carbon chain, and the substituted phenoxy moiety. Understanding the spatial arrangement and electronic characteristics of these components provides essential insights into the compound's chemical properties and potential applications in synthetic chemistry.

Electron Distribution and Resonance Effects

The electron distribution within this compound is significantly influenced by the resonance effects arising from the aromatic phenoxy substituent and the electron-withdrawing acyl chloride functional group. The benzene ring with methyl substituents at the 3 and 5 positions creates a specific pattern of electron density distribution that affects the overall reactivity of the molecule. The methyl groups at these positions exhibit inductive donating effects that increase the electron density on the aromatic ring, making it more nucleophilic and potentially affecting the stability of the phenoxy linkage.

The acyl chloride functional group serves as a strong electron-withdrawing group that creates a significant dipole moment across the carbonyl carbon-chlorine bond. This electron deficiency at the carbonyl carbon enhances the electrophilic character of this reactive center, making it highly susceptible to nucleophilic attack. The resonance interaction between the aromatic ring and the oxygen atom of the phenoxy linkage can potentially stabilize certain conformations of the molecule through extended conjugation effects.

| Structural Feature | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 3,5-Dimethyl substitution | Inductive electron donation | Increased aromatic nucleophilicity |

| Phenoxy oxygen | Resonance stabilization | Enhanced conformational stability |

| Acyl chloride group | Strong electron withdrawal | High electrophilic reactivity |

| Propanoyl chain | Conformational flexibility | Variable spatial arrangements |

Stereochemical Considerations in Propanoyl Chloride Derivatives

The stereochemical aspects of this compound involve considerations of conformational isomerism around the flexible propanoyl chain and the phenoxy linkage. Unlike compounds with defined chiral centers, this molecule exhibits conformational flexibility that can influence its three-dimensional structure and subsequent reactivity patterns. The rotation around the carbon-oxygen bond connecting the propanoyl chain to the phenoxy group creates multiple possible conformations that may have different energetic stabilities.

The presence of the bulky 3,5-dimethylphenoxy substituent at the 2-position of the propanoyl chain introduces steric considerations that can influence the preferred conformations of the molecule. These steric effects become particularly important when considering the approach of nucleophiles to the electrophilic acyl chloride carbon, as the spatial arrangement of the phenoxy group can create both steric hindrance and electronic shielding effects. The analysis of related compounds suggests that fully extended conformations are often energetically favored, with torsion angles approaching 180 degrees for optimal stability.

Crystallographic and Conformational Analysis

The crystallographic and conformational analysis of this compound provides crucial insights into its solid-state structure and preferred molecular geometries. While direct crystallographic data for this specific compound may be limited, analysis of closely related structures offers valuable information about the likely conformational preferences and intermolecular interactions. The study of analogous compounds in the same chemical family reveals important structural patterns that can be extrapolated to understand the behavior of this particular acyl chloride derivative.

X-ray Diffraction Data for Structural Validation

X-ray crystallographic analysis of related phenoxy-propanoic acid derivatives provides important structural validation data that can inform our understanding of this compound. Studies of similar compounds, such as 3-(2,5-dimethoxyphenyl)propionic acid, have revealed specific conformational preferences and intermolecular packing arrangements that may be applicable to the chloride derivative. These crystallographic studies demonstrate that aromatic rings in phenoxy-substituted propanoyl compounds tend to adopt specific orientations relative to the propanoyl chain, with dihedral angles that optimize both intramolecular stability and intermolecular interactions.

The crystallographic data from related compounds indicates that the aromatic ring systems typically exhibit near-planar geometries with substituent groups showing minimal deviation from the ring plane. In the case of dimethyl-substituted phenoxy compounds, the methyl groups generally adopt orientations that minimize steric conflicts while maintaining optimal orbital overlap for resonance stabilization. The bond lengths and angles observed in these related structures provide benchmarks for predicting the geometric parameters of this compound.

| Structural Parameter | Typical Range | Related Compound Reference |

|---|---|---|

| Aromatic C-C bond length | 1.38-1.40 Å | Dimethoxyphenyl derivatives |

| C-O phenoxy bond length | 1.36-1.38 Å | Phenoxy-propanoyl compounds |

| Carbonyl C=O bond length | 1.20-1.22 Å | Acyl chloride derivatives |

| C-Cl bond length | 1.78-1.80 Å | Propanoyl chlorides |

Torsional Angle Analysis of Phenoxy-Propanoyl Backbone

The torsional angle analysis of the phenoxy-propanoyl backbone reveals critical information about the conformational flexibility and preferred molecular geometries of this compound. Computational studies and experimental observations of related compounds suggest that the rotation around the carbon-carbon bonds in the propanoyl chain significantly influences the overall molecular shape and reactivity patterns. The torsional angles between the phenoxy group and the propanoyl backbone determine the spatial relationship between the aromatic ring system and the reactive acyl chloride functionality.

Analysis of similar phenoxy-substituted propanoyl compounds indicates that fully extended conformations with torsion angles approaching 180 degrees are often energetically preferred due to minimization of steric interactions and optimization of electronic effects. However, the specific substitution pattern of the 3,5-dimethylphenoxy group may introduce unique conformational preferences that differ from other substitution patterns. The methyl substituents at the 3 and 5 positions create a symmetrical steric environment that can influence the rotational barriers around the phenoxy-propanoyl linkage.

The conformational analysis must also consider the impact of crystal packing forces and intermolecular interactions that may stabilize certain conformations in the solid state while allowing different preferences in solution or gas phase environments. The understanding of these conformational preferences is essential for predicting the reactivity patterns and synthetic utility of this compound in various chemical transformations and applications.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZGLCRQEQDIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,5-Dimethylphenoxy)propanoyl chloride generally involves:

- Step 1: Synthesis of 3,5-dimethylphenol or its derivatives.

- Step 2: Formation of 2-(3,5-dimethylphenoxy)propanoyl intermediates via nucleophilic substitution or coupling reactions.

- Step 3: Conversion of the propanoyl intermediate to the corresponding acid chloride (propanoyl chloride) by halogenation.

Preparation of 3,5-Dimethylphenol Starting Material

A key precursor for the target compound is 3,5-dimethylphenol, which can be synthesized via a three-step process involving carbonylation, oxidation, and hydrolysis starting from xylene isomers.

- Carbonylation: Xylene (o-, m-, or p-xylene) reacts with an acylating agent such as acetyl chloride or acid anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or iron trichloride) to produce 3,5-dimethyl acetophenone.

- Oxidation: The acetophenone intermediate is oxidized using peracids (e.g., metachloroperbenzoic acid) in a non-protic solvent to form the corresponding 3,5-dimethylphenyl ester.

- Hydrolysis: The ester is hydrolyzed under acidic or alkaline catalysis to yield 3,5-dimethylphenol.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbonylation | Acetyl chloride, AlCl3, xylene, 0–150 °C, 5 h | 77.6–89.2 | Control temperature <15 °C during addition; reflux at 100 °C |

| Oxidation | Metachloroperbenzoic acid, methylene dichloride, reflux | 88.6–91.7 | Non-protic solvent used |

| Hydrolysis | HCl or Na2CO3 aqueous solution, room temp | 65.5–89.8 | Extraction with ethyl acetate |

Total overall yield for 3,5-dimethylphenol synthesis is approximately 65–70% after all three steps.

Formation of 2-(3,5-Dimethylphenoxy)propanoyl Intermediate

The next key step is the formation of the propanoyl intermediate where 3,5-dimethylphenol reacts with propanoyl chloride or related reagents.

- Nucleophilic substitution: The phenolic hydroxyl group of 3,5-dimethylphenol attacks the electrophilic carbonyl carbon of propanoyl chloride, forming the 2-(3,5-dimethylphenoxy)propanoyl compound.

- Catalysts: Bases such as triethylamine are commonly used to scavenge the released HCl and drive the reaction forward.

- Solvents: Common solvents include dichloromethane or other aprotic solvents to dissolve both reactants and facilitate the reaction.

This reaction is typically carried out at low temperature (0–25 °C) to control the reaction rate and minimize side reactions.

Conversion to this compound

The final step involves converting the propanoyl intermediate to the acid chloride form:

- Halogenation reagents: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 are standard reagents used to convert carboxylic acids or esters into acid chlorides.

- Reaction conditions: The reaction is generally performed under reflux in an inert solvent such as dichloromethane or chloroform.

- Work-up: Excess reagent and by-products (SO2, HCl) are removed by evaporation under reduced pressure, and the acid chloride is purified by distillation or recrystallization.

Representative Experimental Procedure (Adapted from Patent CN104761435A)

| Step | Procedure | Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|---|

| 1 | Acylation of dimethylbenzene with acetyl chloride in presence of AlCl3 in xylene | 0–15 °C addition, then 100 °C 5 h | 77.6–89.2 | 3,5-Dimethyl acetophenone, yellow liquid, bp 94–98 °C/5 mmHg |

| 2 | Oxidation of acetophenone with metachloroperbenzoic acid in methylene dichloride | 25 °C stirring, reflux | 88.6–91.7 | MX ethyl ester, colorless liquid, bp 89–91 °C/5 mmHg |

| 3 | Hydrolysis of ester with aqueous HCl or Na2CO3, extraction with ethyl acetate | Room temperature, pH adjustment | 65.5–89.8 | 3,5-Dimethylphenol, white solid, mp 62–64 °C |

Analytical and Purification Techniques

- Purification: Flash column chromatography using cyclohexane and ethyl acetate mixtures is effective for isolating pure products.

- Characterization: The compounds are characterized by melting point determination, nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

- Yield optimization: Molar ratios of reagents and catalysts are optimized to maximize yield, e.g., acylating agent to raw material ratio 1:1 to 1:20, catalyst to acylating agent 1:1 to 1:5.

Summary Table of Preparation Methods

| Stage | Reagents/Conditions | Catalyst/Notes | Yield Range (%) | Product Form & Properties |

|---|---|---|---|---|

| 3,5-Dimethylphenol synthesis | Xylene + acetyl chloride + AlCl3, 0–150 °C | Lewis acid (AlCl3, FeCl3) | 77.6–89.2 | Yellow liquid, bp 94–98 °C/5 mmHg |

| Oxidation to ester | Metachloroperbenzoic acid, methylene dichloride, reflux | Non-protic solvent | 88.6–91.7 | Colorless liquid, bp 89–91 °C/5 mmHg |

| Hydrolysis to phenol | HCl or Na2CO3 aqueous solution, room temp | Acid or base catalyst | 65.5–89.8 | White solid, mp 62–64 °C |

| Formation of propanoyl intermediate | 3,5-Dimethylphenol + propanoyl chloride + triethylamine | Aprotic solvent, 0–25 °C | Not explicitly reported | Intermediate phenoxypropanoyl compound |

| Conversion to acid chloride | Thionyl chloride or oxalyl chloride, reflux | Inert solvent | Not explicitly reported | This compound |

Research Findings and Notes

- The preparation method from xylene derivatives is advantageous due to low raw material cost and mild reaction conditions.

- The use of Lewis acid catalysts such as aluminum chloride or iron trichloride is critical for high yield in the acylation step.

- Oxidation with peracids in non-protic solvents prevents side reactions and ensures high purity of the ester intermediate.

- Hydrolysis conditions (acidic or basic) can be tuned to optimize yield and purity of 3,5-dimethylphenol.

- The final conversion to acid chloride requires careful handling due to the reactive and moisture-sensitive nature of acid chlorides.

Chemical Reactions Analysis

2-(3,5-Dimethylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-(3,5-dimethylphenoxy)propanoic acid.

Reduction: It can be reduced to form 2-(3,5-dimethylphenoxy)propanol.

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃ClO₂

- CAS Number : 81866-01-5

- IUPAC Name : 2-(3,5-dimethylphenoxy)propanoyl chloride

The compound features a phenoxy group that enhances its reactivity and potential for biological interaction. Its chlorinated acyl group allows it to participate in acylation reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of various bioactive molecules. It is involved in creating derivatives that exhibit antimicrobial, antiviral, and anticancer properties. The structural modifications facilitated by this compound allow researchers to explore new therapeutic avenues.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Studies have shown that derivatives of this compound may interact with specific biological targets, such as enzymes and receptors, modulating biological pathways relevant to disease treatment.

Agricultural Applications

The compound is also explored for its role in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides highlights its importance in enhancing agricultural productivity while managing pest populations effectively.

Case Study 1: Anticancer Activity

Research has demonstrated the anticancer potential of derivatives synthesized from this compound. A study published in a peer-reviewed journal highlighted the efficacy of these compounds against various cancer cell lines, showcasing their ability to induce apoptosis through specific molecular pathways.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of compounds derived from this chlorinated acyl chloride. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on acyl chlorides and phenoxy-substituted derivatives with analogous structures or functional groups. Key differences arise from substituent positions, electronic effects, and commercial availability.

Table 1: Structural and Commercial Comparison of Acyl Chlorides

Key Differences:

Substituent Effects: 3,5-Dimethylphenoxy: Methyl groups are electron-donating, which reduces the electrophilicity of the acyl chloride compared to chlorinated analogs. This may lower reactivity in acylation but enhance stability . 2,5-Dichlorophenoxy: Chlorine atoms are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and enhancing reactivity in nucleophilic substitutions .

Commercial Availability: Dichlorophenoxy derivatives (e.g., CAS 6965-71-5) have higher supplier counts (9 suppliers), indicating broader industrial use compared to dimethylphenoxy analogs .

Dichlorophenoxy analogs are commonly employed in pharmaceutical and polymer synthesis due to their high reactivity .

Research Findings and Theoretical Considerations

- Reactivity Trends: Chlorinated phenoxy acyl chlorides exhibit faster reaction kinetics in Friedel-Crafts or esterification reactions compared to methyl-substituted derivatives, as demonstrated in studies of structurally related compounds .

- Thermal Stability: Methyl groups may confer greater thermal stability to this compound, reducing decomposition rates during storage or synthesis.

Limitations:

Direct comparative studies on the physicochemical properties (e.g., melting points, hydrolysis rates) of these compounds are absent in the provided evidence. Further experimental data is required to validate theoretical predictions.

Biological Activity

2-(3,5-Dimethylphenoxy)propanoyl chloride, also known as DMPC chloride, is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of approximately 212.67 g/mol. It features a propanoyl chloride functional group attached to a 3,5-dimethylphenoxy moiety. This compound is recognized for its reactivity due to the acyl chloride functional group, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Molecular Formula : C11H13ClO2

- Molecular Weight : 212.67 g/mol

- Density : 1.043 g/cm³

- Boiling Point : 288.6°C at standard atmospheric pressure

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Notably, derivatives of phenoxyacetic acids are known to possess herbicidal and antimicrobial activities, suggesting potential avenues for research into DMPC chloride's biological effects.

1. Antimicrobial Activity

Compounds structurally related to DMPC chloride have been studied for their antimicrobial properties. The phenoxy group is often associated with biological activity against various pathogens. For instance, phenoxyacetic acid derivatives have shown effective inhibition against bacterial strains.

2. Herbicidal Activity

Similar compounds have been utilized as herbicides due to their ability to disrupt plant growth processes. Research indicates that modifications in the phenoxy structure can enhance herbicidal efficacy.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving nucleophilic acyl substitution reactions. The compound can react with various nucleophiles such as alcohols and amines, leading to the formation of esters or amides.

General Reaction Example :

When reacted with an alcohol:

Comparative Analysis with Similar Compounds

A comparison of DMPC chloride with structurally similar compounds is presented in the following table:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | C11H12ClO2 | 247.12 g/mol | Contains a chlorine substituent enhancing reactivity |

| 3-(2,5-Dimethylphenoxy)propanoyl chloride | C11H13ClO2 | 212.67 g/mol | Similar structure but differs in substituent position |

| Phenoxyacetic acid | C8H8O3 | 152.15 g/mol | Known herbicide; simpler structure without halogen |

Case Studies and Research Findings

Research on related compounds has highlighted various biological activities:

- A study on flavonoids indicated that certain structural modifications can significantly enhance anticancer activity against human non-small cell lung cancer cells (A549). Compounds exhibiting similar phenolic structures showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

- Another study explored the antioxidant properties of flavonoid derivatives, emphasizing the importance of hydroxyl groups in enhancing biological activity . Although not directly linked to DMPC chloride, these findings suggest that similar structural features may confer beneficial biological properties.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood to avoid exposure to corrosive vapors.

- Storage : Keep in sealed, desiccated containers under nitrogen to prevent hydrolysis.

- Spill management : Neutralize with sodium bicarbonate or inert absorbents (e.g., vermiculite).

- Waste disposal : Hydrolyze with excess aqueous NaOH before discarding .

How can researchers assess the compound’s stability under varying storage conditions?

Advanced Research Question

Design accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.